2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
Description
2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is a triazolopyrimidine derivative characterized by a sulfur-containing thioether linkage at position 2 of the triazolo[1,5-a]pyrimidine core and a substituted aryl ketone group (5-fluoro-2-methoxyphenyl) at position 1. The 5,7-dimethyl substitution on the triazolopyrimidine scaffold enhances steric and electronic stability, while the fluorine and methoxy groups on the phenyl ring may influence lipophilicity and bioactivity.
Properties
Molecular Formula |
C16H15FN4O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-1-(5-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H15FN4O2S/c1-9-6-10(2)21-15(18-9)19-16(20-21)24-8-13(22)12-7-11(17)4-5-14(12)23-3/h4-7H,8H2,1-3H3 |
InChI Key |
OKDZZBFRTNRQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)C3=C(C=CC(=C3)F)OC)C |
Origin of Product |
United States |
Biological Activity
The compound 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives with appropriate thiol and ketone precursors. The synthetic route often employs microwave-assisted methods to enhance yield and reduce reaction time.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains:
- Anticancer Activity : Studies indicate that compounds containing the triazolo-pyrimidine moiety exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines with IC50 values in the low micromolar range. A related compound demonstrated broad-spectrum anticancer activity with a selectivity ratio ranging from 0.7 to 39 against leukemia cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor progression. In particular, its interaction with phosphoinositide 3-kinase (PI3K) has been highlighted, where it exhibited competitive inhibition with an IC50 of approximately 0.0025 μM .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Research has shown that treatment with related triazolo-pyrimidine compounds leads to increased apoptosis in cancer cells. This is mediated through the activation of caspase pathways and disruption of mitochondrial membrane potential .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating. This was evidenced by significant increases in annexin V-positive apoptotic cells upon treatment .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Efficacy :
- Mechanistic Studies :
Comparative Analysis
The biological activity of 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one can be compared to other similar compounds:
| Compound | IC50 (µM) | Activity Type | Notes |
|---|---|---|---|
| Compound A (related triazole) | 0.0034 | PI3K Inhibition | High selectivity towards leukemia |
| Compound B (triazolo-pyrimidine) | 6.15 | Anticancer | Effective against solid tumors |
| Compound C (thiazole derivative) | 43.4 | Antimicrobial | Active against breast cancer cell line |
Comparison with Similar Compounds
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- Structure: Shares the 5,7-dimethyltriazolopyrimidine core but substitutes position 6 with an ethanone group and position 2 with a phenyl ring.
- Applications : Discontinued commercial availability (CymitQuimica, 2025) suggests possible issues with stability or efficacy compared to sulfur-containing analogs .
5,7-Dimethyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Structure : Replaces the thioether group at position 2 with a trifluoromethyl (-CF₃) group.
- Key Differences : The electron-withdrawing -CF₃ group increases electrophilicity and metabolic resistance but reduces nucleophilic reactivity compared to the thioether (-S-) group.
- Implications : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .
Substituent Effects on Bioactivity
Fluorine and Methoxy Substitutions
- The 5-fluoro-2-methoxyphenyl group in the target compound mirrors substituents in bioactive analogs. For example, fluorinated pyrazole-quinazoline hybrids (e.g., compound 5k in Gao et al., 2011) exhibit enhanced antimicrobial activity due to fluorine’s electronegativity and metabolic stability .
- Comparison: Non-fluorinated triazolopyrimidines (e.g., ’s phenyl-substituted analog) may lack comparable target-binding affinity or pharmacokinetic profiles.
Thioether vs. Sulfur-Free Linkages
- Thioether groups (as in the target compound) are more nucleophilic than ethers or alkyl chains, enabling disulfide bond formation or metal coordination in biological systems.
- Example: In , sulfur is used to synthesize thiophene derivatives, suggesting the thioether in the target compound could be synthesized via analogous nucleophilic substitution .
Table 1: Key Properties of Triazolopyrimidine Derivatives
Preparation Methods
Formation of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-thiol
The triazolopyrimidine core is typically synthesized via cyclocondensation of 5-amino-1,2,4-triazole with 1,3-dicarbonyl precursors. For example, 3-amino-1,2,4-triazole reacts with acetylacetone under acidic conditions to form 5,7-dimethyl-triazolo[1,5-a]pyrimidine. Subsequent treatment with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent introduces the thiol group at position 2, yielding 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-thiol (Intermediate A ).
Key conditions :
Thioether Formation with 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one
The thiol group in Intermediate A undergoes nucleophilic substitution with α-halo ketones. For instance, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one is brominated using N-bromosuccinimide (NBS) to form 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (Intermediate B ). Reaction of Intermediate A with Intermediate B in the presence of a base (e.g., K₂CO₃) produces the target compound.
Reaction Scheme :
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimized Parameters :
One-Pot Multi-Component Approach
Simultaneous Cyclocondensation and Thioether Coupling
A streamlined one-pot method involves reacting 3-amino-1,2,4-triazole, acetylacetone, and 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one in a single vessel. The process leverages in situ generation of the triazolopyrimidine core, followed by immediate thioether formation.
Advantages :
- Reduced purification steps
- Higher atom economy
Conditions :
- Catalyst: Triethylamine (TEA)
- Solvent: Ethanol/water (3:1)
- Temperature: Reflux (80°C), 8–10 hours
- Yield: 60–70%
Oxidative Cyclization and Dimroth Rearrangement
Synthesis via Pyrimidinylhydrazones
An alternative route involves oxidative cyclization of pyrimidinylhydrazones. For example, 6-chloro-4-pyrimidinylhydrazone is treated with iodobenzene diacetate (IBD) in dichloromethane to formtriazolo[4,3-c]pyrimidine, which undergoes Dimroth rearrangement under acidic conditions to yield the triazolo[1,5-a]pyrimidine scaffold. Subsequent thioether formation follows the same steps as in Section 1.2.
Critical Observations :
- Rearrangement efficiency depends on acid strength (HCl > H₂SO₄).
- Overall yield for the two-step process: 55–65%.
Comparative Analysis of Synthesis Methods
The table below summarizes key metrics for each method:
Challenges and Optimization Strategies
Purification of Thioether Intermediates
The thioether linkage is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during reactions. Column chromatography with silica gel (eluent: PE/EA 8:1) effectively isolates the target compound while minimizing degradation.
Solvent and Catalyst Selection
- DMF vs. DMSO : DMF provides higher yields due to better solubility of intermediates.
- Base Optimization : K₂CO₃ outperforms NaOH in minimizing side reactions (e.g., hydrolysis of methoxy groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
